N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide
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Overview
Description
N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide is a complex organic compound that features multiple functional groups, including indole, piperazine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the piperazine ring, and finally the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include acetic anhydride, piperazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The acetamide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole rings may yield indole oxides, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups used in various organic syntheses.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar chemical reactions.
Uniqueness
N-(1-{4-[2-Acetamido-3-(1H-indol-3-YL)propanoyl]piperazin-1-YL}-3-(1H-indol-3-YL)-1-oxopropan-2-YL)acetamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of indole, piperazine, and acetamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H34N6O4 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-[1-[4-[2-acetamido-3-(1H-indol-3-yl)propanoyl]piperazin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C30H34N6O4/c1-19(37)33-27(15-21-17-31-25-9-5-3-7-23(21)25)29(39)35-11-13-36(14-12-35)30(40)28(34-20(2)38)16-22-18-32-26-10-6-4-8-24(22)26/h3-10,17-18,27-28,31-32H,11-16H2,1-2H3,(H,33,37)(H,34,38) |
InChI Key |
AKXPHPMFWSADMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C |
Origin of Product |
United States |
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